molecular formula C26H22N4O2 B3693358 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol

2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol

Cat. No.: B3693358
M. Wt: 422.5 g/mol
InChI Key: MEYHCOCKKTYCDP-UHFFFAOYSA-N
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Description

2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol is a complex organic compound featuring multiple aromatic rings and pyrazole moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol typically involves multi-step organic reactions. One common approach is the condensation of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes, catalyzed by sodium acetate at room temperature . The structures of the synthesized compounds are characterized by physicochemical properties and spectral means such as IR and NMR .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Sodium acetate for condensation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The pyrazole rings in the compound can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, including the induction of apoptosis in cancer cells through p53-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol is unique due to its specific combination of aromatic and pyrazole rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-methyl-3-phenylmethoxy-6-[4-(1-phenylpyrazol-4-yl)-1H-pyrazol-5-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O2/c1-18-24(32-17-19-8-4-2-5-9-19)13-12-22(26(18)31)25-23(15-27-29-25)20-14-28-30(16-20)21-10-6-3-7-11-21/h2-16,31H,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYHCOCKKTYCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1O)C2=C(C=NN2)C3=CN(N=C3)C4=CC=CC=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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